Liquiritigenin

Catalog No.
S533270
CAS No.
578-86-9
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Liquiritigenin

CAS Number

578-86-9

Product Name

Liquiritigenin

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1

InChI Key

FURUXTVZLHCCNA-AWEZNQCLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Liquiritigenin; MF101; MF 101; MF-101; Menerba;

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O

The exact mass of the compound Liquiritigenin is 256.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of 4',7-dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Liquiritigenin is a naturally occurring flavanone aglycone derived from Glycyrrhiza species. In industrial and pharmacological contexts, it is primarily procured as a highly selective estrogen receptor beta (ERβ) agonist and a blood-brain barrier (BBB) permeable neuroprotective agent[1]. Unlike crude licorice extracts, which contain a complex mixture of saponins and chalcones with competing biological activities, high-purity liquiritigenin provides a standardized baseline for ERβ-targeted oncology, neuropharmacology, and metabolic research [1]. Its low molecular weight and stable flavanone core make it a preferred precursor and reference standard for advanced formulation development, avoiding the off-target effects and poor physicochemical stability associated with its structural isomers and glycoside derivatives [1].

Substituting pure liquiritigenin with its chalcone isomer, isoliquiritigenin, or major licorice saponins like glycyrrhizin introduces severe experimental and formulation liabilities. Isoliquiritigenin is chemically unstable in aqueous and physiological environments, undergoing spontaneous dynamic cyclization into liquiritigenin [1]. This conversion makes precise molar dosing impossible and confounds assay reproducibility [1]. Furthermore, isoliquiritigenin acts as an equipotent agonist for both ERα and ERβ, stripping away the critical ERβ selectivity required to avoid ERα-driven proliferative risks in oncology models [1]. Similarly, substituting with abundant licorice saponins like glycyrrhizic acid fails in neurological applications, as these high-molecular-weight compounds cannot penetrate the intact blood-brain barrier, rendering them useless for direct CNS targeting[2].

Receptor Subtype Selectivity (ERβ vs. ERα)

Liquiritigenin demonstrates a highly specific binding profile, exhibiting a 20-fold greater affinity for ERβ over ERα and an EC50 of 36.5 nM for ERβ activation[1], . In direct contrast, its precursor chalcone, isoliquiritigenin, is equipotent for both ER subtypes [2]. Standard non-selective phytoestrogens like 8-prenylnaringenin also exhibit nanomolar potency without ER selectivity [2].

Evidence DimensionERβ vs. ERα selectivity and binding affinity
Target Compound DataLiquiritigenin (20-fold higher affinity for ERβ; EC50 = 36.5 nM for ERβ)
Comparator Or BaselineIsoliquiritigenin (Equipotent for ERα and ERβ)
Quantified Difference>20-fold shift in receptor selectivity
ConditionsCompetitive binding assays and ERE tk-Luc transcriptional activation

Procuring the highly selective liquiritigenin is mandatory for ERβ-targeted therapeutic models where ERα-mediated cellular proliferation must be strictly avoided.

Chemical Stability and Dosing Reliability in Physiological Media

The chalcone isoliquiritigenin exhibits poor aqueous stability and undergoes spontaneous cyclization into the flavanone liquiritigenin under physiological conditions [1]. This dynamic equilibration means that administering isoliquiritigenin results in a mixed, unpredictable concentration of both compounds [2]. Procuring liquiritigenin directly bypasses this conversion step, ensuring that the administered dose remains structurally stable and pharmacologically predictable in vitro and in vivo [1].

Evidence DimensionStructural stability in physiological environments
Target Compound DataLiquiritigenin (Stable flavanone core, does not spontaneously convert to chalcone)
Comparator Or BaselineIsoliquiritigenin (Unstable, spontaneously cyclizes to liquiritigenin)
Quantified DifferenceElimination of in situ conversion artifacts
ConditionsPhysiological pH and aqueous assay media

Purchasing the pre-cyclized flavanone guarantees precise molar dosing and eliminates artifactual data caused by the variable in situ conversion of the chalcone isomer.

Blood-Brain Barrier (BBB) Permeability for CNS Applications

Liquiritigenin possesses a favorable lipophilic profile (miLogP 2.2) and low molecular weight, allowing it to readily penetrate the blood-brain barrier (BBB) [1]. In vivo pharmacokinetic studies demonstrate that liquiritigenin rapidly passes into the brain tissue of normal subjects [1]. Conversely, the highly abundant licorice saponin glycyrrhizic acid fails to cross the intact BBB and is not detected in the brain tissue of normal models, restricting its use to systemic applications [1].

Evidence DimensionBBB penetration and brain tissue detection
Target Compound DataLiquiritigenin (Detected in normal brain tissue; miLogP 2.2)
Comparator Or BaselineGlycyrrhizic acid (Not detected in normal brain tissue)
Quantified DifferenceBinary difference in intact BBB penetration
ConditionsHPLC-Q-TOF-MS analysis of brain tissue in normal in vivo models

For neuroprotective and neuro-oncology R&D, liquiritigenin is a viable CNS-active material, whereas cheaper, more abundant licorice saponins are entirely ineffective.

ERβ-Targeted Neuro-Oncology and TNBC Research

Because liquiritigenin exerts a 20-fold selective affinity for ERβ without triggering ERα-mediated proliferation, it is the preferred compound for formulating treatments and in vitro models targeting triple-negative breast cancer (TNBC) and high-grade gliomas. Its use prevents the oncogenic risks associated with non-selective estrogens[1].

CNS-Penetrant Neuroprotective Formulations

Driven by its validated ability to cross the intact blood-brain barrier (unlike glycyrrhizic acid), liquiritigenin is an ideal active pharmaceutical ingredient (API) candidate for neuroprotective studies, including Alzheimer's disease models and ischemia/reperfusion injury therapeutics [2].

Standardized Phytoestrogen Reference Materials

Due to the spontaneous cyclization of isoliquiritigenin into liquiritigenin in aqueous media, analytical laboratories and formulation developers must procure pure liquiritigenin as the stable reference standard to ensure accurate pharmacokinetic profiling and reproducible batch-to-batch quality control [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 Da

Monoisotopic Mass

256.07355886 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

203 - 205 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T194LKP9W6

Drug Indication

Investigated for use/treatment in hormone replacement therapy: menopause and menopause.

Mechanism of Action

MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model.

Other CAS

578-86-9

Wikipedia

Liquiritigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023
1: Min JK, Lee CH, Jang SE, Park JW, Lim SJ, Kim DH, Bae H, Kim HJ, Cha JM. Amelioration of trinitrobenzene sulfonic acid-induced colitis in mice by liquiritigenin. J Gastroenterol Hepatol. 2015 May;30(5):858-65. doi: 10.1111/jgh.12812. PubMed PMID: 25311527.
2: Choi EM, Suh KS, Lee YS. Liquiritigenin restores osteoblast damage through regulating oxidative stress and mitochondrial dysfunction. Phytother Res. 2014 Jun;28(6):880-6. doi: 10.1002/ptr.5071. Epub 2013 Oct 3. PubMed PMID: 24123597.
3: Suh KS, Rhee SY, Kim YS, Choi EM. Protective effect of liquiritigenin against methylglyoxal cytotoxicity in osteoblastic MC3T3-E1 cells. Food Funct. 2014 Jul 25;5(7):1432-40. doi: 10.1039/c4fo00127c. PubMed PMID: 24789098.
4: Chen L, Chen W, Qian X, Fang Y, Zhu N. Liquiritigenin alleviates mechanical and cold hyperalgesia in a rat neuropathic pain model. Sci Rep. 2014 Jul 14;4:5676. doi: 10.1038/srep05676. PubMed PMID: 25022218; PubMed Central PMCID: PMC4097342.
5: Uchino K, Okamoto K, Sakai E, Yoneshima E, Iwatake M, Fukuma Y, Nishishita K, Tsukuba T. Dual Effects of Liquiritigenin on the Proliferation of Bone Cells: Promotion of Osteoblast Differentiation and Inhibition of Osteoclast Differentiation. Phytother Res. 2015 Nov;29(11):1714-21. doi: 10.1002/ptr.5416. Epub 2015 Jul 14. PubMed PMID: 26172226.
6: Hongyan L, Suling W, Weina Z, Yajie Z, Jie R. Antihyperuricemic effect of liquiritigenin in potassium oxonate-induced hyperuricemic rats. Biomed Pharmacother. 2016 Dec;84:1930-1936. doi: 10.1016/j.biopha.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863839.
7: Wu W, Xia Q, Luo RJ, Lin ZQ, Xue P. In vitro Study of the Antagonistic Effect of Low-dose Liquiritigenin on Gemcitabine-induced Capillary Leak Syndrome in Pancreatic Adenocarcinoma via Inhibiting ROS- Mediated Signalling Pathways. Asian Pac J Cancer Prev. 2015;16(10):4369-76. PubMed PMID: 26028101.
8: Su Q, Tao W, Huang H, Du Y, Chu X, Chen G. Protective effect of liquiritigenin on depressive-like behavior in mice after lipopolysaccharide administration. Psychiatry Res. 2016 Jun 30;240:131-136. doi: 10.1016/j.psychres.2016.04.002. Epub 2016 Apr 14. PubMed PMID: 27107388.
9: Sayre CL, Hopkins M, Takemoto JK, Davies NM. Chiral analytical method development of liquiritigenin with application to a pharmacokinetic study. Biomed Chromatogr. 2013 Mar;27(3):404-6. doi: 10.1002/bmc.2787. Epub 2012 Jul 20. PubMed PMID: 22815238; PubMed Central PMCID: PMC4237312.
10: Tao W, Dong Y, Su Q, Wang H, Chen Y, Xue W, Chen C, Xia B, Duan J, Chen G. Liquiritigenin reverses depression-like behavior in unpredictable chronic mild stress-induced mice by regulating PI3K/Akt/mTOR mediated BDNF/TrkB pathway. Behav Brain Res. 2016 Jul 15;308:177-86. doi: 10.1016/j.bbr.2016.04.039. Epub 2016 Apr 22. PubMed PMID: 27113683.
11: Zeng HJ, Yang R, You J, Qu LB, Sun YJ. Spectroscopic and Docking Studies on the Binding of Liquiritigenin with Hyaluronidase for Antiallergic Mechanism. Scientifica (Cairo). 2016;2016:9178097. doi: 10.1155/2016/9178097. Epub 2016 May 26. PubMed PMID: 27313960; PubMed Central PMCID: PMC4899609.
12: Alrushaid S, Davies NM, Martinez SE, Sayre CL. Pharmacological characterization of liquiritigenin, a chiral flavonoid in licorice. Res Pharm Sci. 2016 Oct;11(5):355-365. PubMed PMID: 27920817; PubMed Central PMCID: PMC5122824.
13: Zhang Y, He Y, Yu H, Ma F, Wu J, Zhang X. Liquiritigenin Protects Rats from Carbon Tetrachloride Induced Hepatic Injury through PGC-1α Pathway. Evid Based Complement Alternat Med. 2015;2015:649568. doi: 10.1155/2015/649568. Epub 2015 Jun 25. PubMed PMID: 26199636; PubMed Central PMCID: PMC4496487.
14: Yang EJ, Park GH, Song KS. Neuroprotective effects of liquiritigenin isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells. Neurotoxicology. 2013 Dec;39:114-23. doi: 10.1016/j.neuro.2013.08.012. Epub 2013 Sep 5. PubMed PMID: 24012889.
15: Kim SJ, Kwon SS, Jeon SH, Yu ER, Park SN. Enhanced skin delivery of liquiritigenin and liquiritin-loaded liposome-in-hydrogel complex system. Int J Cosmet Sci. 2014 Dec;36(6):553-60. doi: 10.1111/ics.12156. Epub 2014 Oct 20. PubMed PMID: 25074560.
16: Yu JY, Ha JY, Kim KM, Jung YS, Jung JC, Oh S. Anti-Inflammatory activities of licorice extract and its active compounds, glycyrrhizic acid, liquiritin and liquiritigenin, in BV2 cells and mice liver. Molecules. 2015 Jul 20;20(7):13041-54. doi: 10.3390/molecules200713041. PubMed PMID: 26205049.
17: Dai XH, Li HE, Lu CJ, Wang JF, Dong J, Wei JY, Zhang Y, Wang X, Tan W, Deng XM, Zhao SH, Zhang MJ. Liquiritigenin prevents Staphylococcus aureus-mediated lung cell injury via inhibiting the production of α-hemolysin. J Asian Nat Prod Res. 2013;15(4):390-9. doi: 10.1080/10286020.2013.771344. Epub 2013 Mar 6. PubMed PMID: 23464667.
18: Shi H, Wu Y, Wang Y, Zhou M, Yan S, Chen Z, Gu D, Cai Y. Liquiritigenin Potentiates the Inhibitory Effects of Cisplatin on Invasion and Metastasis Via Downregulation MMP-2/9 and PI3 K/AKT Signaling Pathway in B16F10 Melanoma Cells and Mice Model. Nutr Cancer. 2015;67(5):761-70. doi: 10.1080/01635581.2015.1037962. Epub 2015 May 15. PubMed PMID: 25978595.
19: Jo DS, Shin DW, Park SJ, Bae JE, Kim JB, Park NY, Kim JS, Oh JS, Shin JW, Cho DH. Attenuation of Aβ toxicity by promotion of mitochondrial fusion in neuroblastoma cells by liquiritigenin. Arch Pharm Res. 2016 Aug;39(8):1137-43. doi: 10.1007/s12272-016-0780-2. Epub 2016 Aug 12. Erratum in: Arch Pharm Res. 2016 Sep;39(9):1337. PubMed PMID: 27515055.
20: Wang D, Wong HK, Feng YB, Zhang ZJ. Liquiritigenin exhibits antitumour action in pituitary adenoma cells via Ras/ERKs and ROS-dependent mitochondrial signalling pathways. J Pharm Pharmacol. 2014 Mar;66(3):408-17. doi: 10.1111/jphp.12170. Epub 2013 Nov 6. PubMed PMID: 24491032.

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